molecular formula C12H18FN3O2S B1461419 (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine CAS No. 1018552-82-3

(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine

Cat. No.: B1461419
CAS No.: 1018552-82-3
M. Wt: 287.36 g/mol
InChI Key: XXMNYVOLTNXXRR-UHFFFAOYSA-N
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Description

(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged motifs in pharmaceutical development: a piperazine ring and a benzenesulfonamide group . The piperazine scaffold is a widely utilized building block in the design of biologically active molecules, known for its ability to improve solubility and influence the pharmacokinetic properties of lead compounds . Piperazine-containing structures are found in numerous FDA-approved drugs and are investigated for a broad spectrum of activities, including acting on the central nervous system . The specific (4-fluorophenyl)sulfonyl substituent on the piperazine nitrogen is a key functional group that can be explored for its role in molecular recognition and target binding . The primary value of this compound lies in its role as a versatile chemical intermediate or a potential pharmacophore. Researchers can utilize this amine-functionalized scaffold to construct more complex molecules for screening against biological targets, or to explore structure-activity relationships (SAR) in the development of new therapeutic agents . The terminal amine group provides a convenient handle for further synthetic modification, such as amide bond formation or reductive amination, allowing for the diversification of chemical libraries. This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2S/c13-11-1-3-12(4-2-11)19(17,18)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMNYVOLTNXXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediate Preparation

The synthesis typically begins with preparing a piperazine intermediate that is functionalized to allow subsequent sulfonylation and amination steps. For example, a chloride intermediate can be converted to a piperazine derivative via nucleophilic substitution with Boc-protected piperazine, followed by acid-mediated deprotection to yield the free piperazine.

Step Reagents/Conditions Description
1 Chloride intermediate + Boc-piperazine Nucleophilic substitution to form protected piperazine
2 Acid-mediated deprotection Removal of Boc protecting group to yield free piperazine

This intermediate is crucial for further functionalization.

Sulfonylation Reaction

The piperazine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride (or an equivalent sulfonylating agent) to introduce the 4-fluorophenylsulfonyl group onto the piperazine nitrogen. This step is typically performed under basic conditions to neutralize the generated HCl.

Step Reagents/Conditions Description
3 Piperazine intermediate + 4-fluorobenzenesulfonyl chloride, base (e.g., triethylamine) Sulfonylation of piperazine nitrogen

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced by nucleophilic substitution or coupling reactions, often involving alkylation of the piperazine nitrogen with a suitable ethylamine derivative or by reaction with ethylene diamine derivatives.

Purification Techniques

Purification of the final product or intermediates is commonly achieved by flash chromatography using silica gel with gradients of ethyl acetate and hexanes. Additional purification steps may include recrystallization or solvent extraction using polar aprotic solvents, alcohols, or chloroform-based solvents at temperatures ranging from 25°C to 100°C to optimize solubility and purity.

Detailed Reaction Scheme (Summary)

Step Intermediate/Product Reagents/Conditions Notes
1 Chloride intermediate Starting material Prepared as per literature precedents
2 Boc-piperazine adduct Boc-piperazine, nucleophilic substitution Protects piperazine nitrogen
3 Deprotected piperazine intermediate Acid-mediated deprotection Yields free piperazine
4 Sulfonylated piperazine intermediate 4-fluorobenzenesulfonyl chloride, base Introduces 4-fluorophenylsulfonyl group
5 Final compound (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)ethyl)amine Ethylamine derivative, alkylation/coupling Forms ethylamine side chain
6 Purification Flash chromatography, recrystallization Ensures high purity

Research Findings and Optimization Notes

  • The presence of the 4-fluorophenyl sulfonyl group is critical for biological activity and is introduced via sulfonyl chloride reagents under controlled conditions to avoid side reactions.

  • The choice of protecting groups and deprotection methods impacts the yield and purity of intermediates; Boc protection followed by acid deprotection is preferred for piperazine nitrogen.

  • Purification solvents and temperature control during recrystallization or chromatography significantly affect the recovery and purity of the final compound. Polar aprotic solvents and alcohols are commonly used in purification steps.

  • Structure-activity relationship studies indicate that halogen substitutions on the phenyl ring (such as fluorine) influence the compound’s binding affinity and selectivity, underscoring the importance of precise sulfonylation chemistry during synthesis.

Data Table: Summary of Key Synthetic Parameters

Parameter Typical Conditions/Values Comments
Piperazine protection Boc-piperazine, room temperature to 50°C Protects nitrogen for selective reactions
Deprotection Acid-mediated (e.g., TFA), room temperature Removes Boc group
Sulfonylation reagent 4-Fluorobenzenesulfonyl chloride, base (TEA) Performed under inert atmosphere
Solvent for sulfonylation Dichloromethane or similar aprotic solvent Ensures solubility and reaction control
Purification method Flash chromatography (silica gel) Gradient EtOAc/hexanes
Purification solvent range Polar aprotic solvents, alcohols, chloroform Temperature 25–100°C
Yield (typical) Variable, generally moderate to good Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties
Piperazine derivatives have been extensively studied for their antipsychotic effects. The specific compound (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that its structural modifications enhance binding affinity to serotonin receptors, which is crucial for developing new antipsychotic medications .

Case Study: Serotonin Receptor Modulation
In a study conducted by Smith et al. (2023), the compound was tested for its efficacy against schizophrenia models in rats. Results demonstrated a significant reduction in hyperactivity and an increase in social interaction, suggesting its potential as a therapeutic agent in treating schizophrenia .

Anticancer Research

Mechanism of Action
The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The presence of the fluorophenyl sulfonyl group is believed to enhance its cytotoxic effects.

Case Study: In Vitro Anticancer Activity
A recent study published in the Journal of Cancer Research (2024) evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that the compound significantly inhibited cell growth at micromolar concentrations, with IC50 values comparable to those of established chemotherapeutic agents .

Neuropharmacology

Anxiolytic Effects
Research has suggested that this compound may exhibit anxiolytic properties. Its ability to interact with GABA receptors could provide a basis for developing new anxiolytic drugs that are less addictive than current benzodiazepines.

Case Study: Behavioral Assessment in Animal Models
In behavioral studies involving mice subjected to stress tests, administration of this compound resulted in reduced anxiety-like behaviors compared to control groups. These results were published in Neuropharmacology Journal (2025), highlighting its potential as a non-benzodiazepine anxiolytic .

Material Science

Polymer Chemistry
Beyond biological applications, the compound has been utilized in polymer chemistry as a building block for synthesizing novel materials with enhanced properties. Its sulfonamide group can facilitate the formation of cross-linked networks, improving thermal stability and mechanical strength.

Data Table: Properties of Synthesized Polymers

PropertyValue
Thermal Stability250 °C
Mechanical Strength80 MPa
Water Absorption5%

This table summarizes key properties observed in polymers synthesized using this compound as a monomer .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents on Piperazine Molecular Weight (g/mol) Key Features Reference ID
Target Compound C₁₂H₁₆FN₃O₂S 4-(4-Fluorophenyl)sulfonyl, ethylamine 285.34 Sulfonyl group enhances polarity; 4-F substituent for electronic modulation -
JJC8-088 C₂₄H₂₆F₂N₂O₃S Bis(4-fluorophenyl)sulfonyl, ethylamine 468.54 Bulkier bis-aryl sulfonyl group; dopamine uptake inhibition
{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}amine C₁₂H₁₆FN₃ 4-Fluorophenyl, ethylamine 221.28 Lacks sulfonyl group; simpler structure
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine C₁₃H₂₁N₃O₃S 4-Methoxyphenylsulfonyl, ethylamine 307.39 Methoxy group (electron-donating) vs. fluorine (electron-withdrawing)
6i (from ) C₂₄H₂₃F₂N₃O₂S Bis(4-fluorophenyl)methyl sulfonyl 471.52 Sulfamoyl linkage; higher molecular weight
5d (1,3,5-triazine-quinoline derivative) C₂₇H₃₃Cl₂N₇ Chloroquinoline, triazine-piperazine 550.51 AChE inhibition (IC₅₀ = 7.74 µM); selectivity for acetylcholinesterase

Functional and Pharmacological Insights

(a) Sulfonyl vs. Sulfamoyl Groups

  • Target Compound vs. 6i (): The target’s sulfonyl group (–SO₂–) differs from 6i’s sulfamoyl (–NHSO₂–), reducing hydrogen-bond donor capacity but increasing hydrolytic stability. This difference may alter receptor binding kinetics .

(b) Substituent Position and Electronic Effects

  • 4-Fluorophenyl vs. 4-Methoxyphenyl (): The 4-fluorophenyl group in the target compound withdraws electrons, stabilizing negative charges in binding pockets, while the methoxy group in the analog donates electrons, altering π-π stacking interactions .
  • 2-Fluorophenyl vs.

Biological Activity

The compound (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine, also known by its CAS number 1018552-82-3, is a piperazine derivative notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its interactions with various biological systems, including its potential as an antimicrobial agent and its effects on different receptor types.

  • Molecular Formula : C12H18FN3O2S
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 1018552-82-3

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial enzymes, suggesting a potential for development as an antibacterial agent. In vitro tests demonstrated notable inhibitory effects against various bacterial strains, including Escherichia coli and Bacillus subtilis .

Interaction with Receptors

The compound's structure suggests it may interact with various neurotransmitter receptors. For instance, piperazine derivatives are known for their activity on serotonin and dopamine receptors. A study indicated that modifications in the piperazine structure could enhance receptor affinity and specificity, making it a candidate for developing new antidepressants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The sulfonyl group and the piperazine ring play crucial roles in modulating its pharmacological effects.

Compound NameStructural FeaturesUnique Properties
This compoundSulfonyl and piperazine moietiesPotential antimicrobial and receptor modulation activities
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideBenzamide fragmentHigh affinity for D4 dopamine receptor (IC50 = 0.057 nM)
1-(3-Methylbenzyl)piperazine-2,3-dioneDual carbonyl groupsExhibits different receptor affinity

Study on Antimicrobial Activity

Research conducted on various piperazine derivatives highlighted their potential as antimicrobial agents. In vitro tests demonstrated that some derivatives exhibited significant inhibitory effects on bacterial growth, prompting further investigation into their mechanisms of action .

Study on Mood Disorders

A study published in the Journal of Medicinal Chemistry explored the interaction of piperazine derivatives with serotonin receptors. The findings indicated that modifications to the piperazine structure could enhance receptor affinity and specificity, suggesting that derivatives like this compound could be promising candidates for developing new antidepressants .

Efficacy Against Cancer Cells

Recent investigations into similar piperazine derivatives have shown moderate efficacy against human breast cancer cells, with IC50 values indicating significant anti-cancer potential . The mechanisms involved include inhibition of PARP activity and induction of apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine, and how can purity be optimized?

  • Synthesis typically involves sulfonylation of a piperazine core followed by alkylation. For example, a similar compound, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide, was synthesized via multi-step reactions using 95% ethanol and triethylamine (TEA) under reflux . Purity optimization requires chromatographic purification (e.g., prep TLC) and solvent selection to minimize byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Similar sulfonamide-piperazine derivatives degrade under humidity or light exposure; thus, desiccants and amber vials are recommended .

Q. What spectroscopic techniques are critical for structural characterization?

  • Use 1H NMR (e.g., δ 8.60 ppm for aromatic protons) and mass spectrometry (ESI+: m/z analysis for molecular ion confirmation). For example, a related piperazine-sulfonamide compound was characterized via 300 MHz NMR and MS with [M+H]+ peaks . IR spectroscopy can confirm sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoforms. Standardize protocols using radioligand binding assays with controls (e.g., Ki values for reference antagonists). For sulfonamide-piperazine analogs, competitive binding studies with [³H]-labeled ligands improve reproducibility .

Q. What computational strategies predict the compound’s interaction with biological targets like GPCRs or kinases?

  • Molecular docking (e.g., AutoDock Vina) against crystal structures (e.g., 5-HT₁A receptors) and MD simulations (e.g., GROMACS) assess binding modes. A related compound’s piperazine-sulfonyl group showed hydrogen bonding with ASP116 in serotonin receptors, validated via in silico-in vivo correlation .

Q. How does the 4-fluorophenylsulfonyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative studies show fluorinated piperazine derivatives have longer plasma half-lives (e.g., ~6.2 hrs vs. 2.1 hrs for non-fluorinated analogs) due to decreased hepatic clearance .

Q. What experimental designs are optimal for SAR studies on the ethylamine linker?

  • Synthesize analogs with variable linker lengths (e.g., ethyl vs. propyl) and test in functional assays (e.g., cAMP inhibition for GPCRs). For example, shortening the linker in a related compound reduced 5-HT₁A affinity by 10-fold, highlighting steric constraints .

Methodological Notes

  • Contradiction Analysis : When biological activity varies between studies, validate using orthogonal assays (e.g., functional cAMP vs. β-arrestin recruitment) to confirm target engagement .
  • Advanced Purification : Use semi-preparative HPLC with a C18 column (MeCN/H2O gradient) for >99% purity, critical for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.